Home > Products > Screening Compounds P20187 > Dexrazoxane hydrochloride
Dexrazoxane hydrochloride - 149003-01-0

Dexrazoxane hydrochloride

Catalog Number: EVT-267382
CAS Number: 149003-01-0
Molecular Formula: C11H17ClN4O4
Molecular Weight: 304.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexrazoxane Hydrochloride is the hydrochloride salt of a bisdioxopiperazine with iron-chelating, chemoprotective, cardioprotective, and antineoplastic activities. After hydrolysis to an active form that is similar to ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron, limiting the formation of free radical-generating anthracycline-iron complexes, which may minimize anthracycline-iron complex-mediated oxidative damage to cardiac and soft tissues. This agent also inhibits the catalytic activity of topoisomerase II, which may result in tumor cell growth inhibition.
The (+)-enantiomorph of razoxane.
See also: Dexrazoxane (has active moiety).
Future Directions

8.1. Optimizing Dexrazoxane Use in Pediatric Oncology:Despite promising results, concerns regarding the long-term safety of dexrazoxane in children, particularly the potential for secondary malignancies, necessitate further research. [, ] Future studies should focus on: - Long-Term Follow-up of Dexrazoxane-Treated Children: To assess the actual incidence of secondary malignancies and late effects. [, ] - Risk Factor Analysis for Secondary Malignancies: To identify specific patient populations or treatment protocols that might increase the risk. [] - Development of Safer Dexrazoxane Analogs: To maintain cardioprotective efficacy while minimizing the potential for adverse events. []

8.2. Expanding Dexrazoxane Applications Beyond Cardioprotection:The unique properties of dexrazoxane warrant exploration beyond its established cardioprotective role. Future research could investigate: - Synergistic Effects of Dexrazoxane with other Cardioprotective Agents: To identify combinations that provide superior cardioprotection compared to dexrazoxane alone. [] - Applications of Dexrazoxane in Non-Cancer Related Cardiac Injury: To assess its potential in mitigating cardiotoxicity induced by other drugs or disease states.

8.3. Elucidating the Role of TOP2B in Cardiotoxicity:The recently highlighted interaction of dexrazoxane with TOP2B necessitates further investigation. Future research should focus on: - Determining the Precise Molecular Mechanisms of TOP2B-Mediated Cardioprotection: To identify specific targets for developing novel cardioprotective strategies. [] - Investigating the Role of TOP2B in Other Forms of Cardiac Injury: To explore the potential broader implications of this mechanism in cardiac health.

ADR-925

(±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione)

    Compound Description: (±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione) is a derivative of dexrazoxane with modifications on the dioxopiperazine imides. It exhibited comparable pharmacokinetic and metal-chelating properties to dexrazoxane but failed to protect the heart against anthracycline-induced cardiotoxicity in a rabbit model [].

4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione

    Compound Description: 4-(2-(3,5-dioxopiperazin-1-yl)ethyl)-3-methylpiperazine-2,6-dione is another derivative of dexrazoxane with modifications on the dioxopiperazine ring. Like (±)-4,4'-(propane-1,2-diyl)bis(1-methylpiperazine-2,6-dione), it also displayed similar pharmacokinetic and metal-chelating characteristics to dexrazoxane but lacked cardioprotective effects against anthracycline cardiotoxicity in a rabbit model [].

Doxorubicin

    Compound Description: Doxorubicin is an anthracycline chemotherapeutic agent commonly used in cancer treatment. It is known for its efficacy but can cause dose-dependent cardiotoxicity, leading to heart failure. Dexrazoxane is often co-administered with doxorubicin to mitigate this adverse effect [, , , , , , , , , , , ].

Etoposide

    Compound Description: Etoposide is a chemotherapeutic agent used in conjunction with doxorubicin in certain cancer treatment regimens. Studies have shown that the combined use of etoposide and dexrazoxane might be associated with an increased risk of acute myeloid leukemia [].

Source and Classification

Dexrazoxane hydrochloride is classified as a cardioprotective agent and is primarily used to mitigate the cardiotoxic effects associated with anthracycline chemotherapy drugs such as doxorubicin and daunorubicin. It is marketed under various brand names, including Zinecard and Savene. The compound was first discovered in 1972 and has since been utilized in clinical settings to protect heart tissue from damage caused by chemotherapeutic agents .

Synthesis Analysis

The synthesis of dexrazoxane hydrochloride can be approached through various methods. One notable method involves the cyclization of (S)-1,2-diaminopropane-tetraacetate with formamide under alkaline conditions. This process typically requires several steps, including heating and cooling cycles, filtration, and pH adjustments to isolate the final product .

Key Synthesis Steps:

  1. Starting Material: (S)-1,2-diaminopropane hydrochloride.
  2. Reagents: Ethyl bromoacetate, acetonitrile, and sodium hydride.
  3. Conditions: The reaction is conducted at temperatures ranging from 25°C to 75°C over several hours.
  4. Yield: The described methods can yield dexrazoxane with purities exceeding 95% .

A more efficient preparation method has been proposed that simplifies the synthesis by reducing the number of steps and improving yield while minimizing environmental impact .

Molecular Structure Analysis

Dexrazoxane hydrochloride has the chemical formula C11H16N4O4C_{11}H_{16}N_{4}O_{4} and a molecular weight of approximately 268.28 g/mol. Its structure features a piperazine ring system with two ketone groups and is characterized by the following structural representation:

  • IUPAC Name: (S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione
  • Molecular Geometry: The compound exhibits a three-dimensional structure that allows it to effectively chelate metal ions.

The molecular structure contributes to its function as a chelator, particularly for iron ions .

Chemical Reactions Analysis

Dexrazoxane undergoes several important chemical reactions that are critical for its function in biological systems:

  1. Chelation Reaction: As a derivative of ethylenediaminetetraacetic acid (EDTA), dexrazoxane chelates iron ions, which reduces oxidative stress caused by free radicals generated during anthracycline metabolism.
  2. Hydrolysis: In vivo, dexrazoxane is hydrolyzed to form active metabolites that further enhance its chelating properties .
  3. Degradation: The compound degrades rapidly above pH 7.0, which is relevant for its stability in physiological conditions .
Mechanism of Action

The mechanism by which dexrazoxane exerts its cardioprotective effects involves several key processes:

  • Iron Chelation: By binding to iron ions, dexrazoxane limits the availability of these ions for participation in Fenton reactions that produce harmful free radicals.
  • Reduction of Free Radicals: The chelation reduces superoxide radical formation associated with anthracycline-induced cardiomyopathy.
  • Intracellular Conversion: Dexrazoxane can be converted into ring-opened forms intracellularly that may further interfere with free radical generation mechanisms .
Physical and Chemical Properties Analysis

Dexrazoxane hydrochloride exhibits distinct physical and chemical properties:

  • Appearance: Whitish crystalline powder.
  • Melting Point: Melts between 191°C to 197°C.
  • Solubility: Sparingly soluble in water; slightly soluble in ethanol and methanol; practically insoluble in nonpolar solvents.
  • pKa: Approximately 2.1.
  • Octanol/Water Partition Coefficient: Kow=0.025K_{ow}=0.025, indicating low lipophilicity .

These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical preparations.

Applications

Dexrazoxane hydrochloride has several critical applications in medicine:

  1. Cardioprotection: Primarily used to prevent cardiotoxicity from anthracycline chemotherapy in cancer patients.
  2. Extravasation Treatment: Approved for treating extravasation injuries caused by intravenous administration of anthracyclines .
  3. Research Applications: Investigated for potential new therapeutic uses beyond cardioprotection, including antimalarial drug development due to its chelating properties .

Properties

CAS Number

149003-01-0

Product Name

Dexrazoxane hydrochloride

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride

Molecular Formula

C11H17ClN4O4

Molecular Weight

304.73 g/mol

InChI

InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1

InChI Key

BIFMNMPSIYHKDN-FJXQXJEOSA-N

SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Solubility

H2O 10 - 12 (mg/mL)
0.1 N HCI 35 - 43 (mg/mL)
0.1 N NaOH 25 - 34 (mg/mL)
10% EtOH 6.7 - 10 (mg/mL)
MeOH 1 (mg/mL)
H2O/DMA(1:1) 7.1 - 10 (mg/mL)
0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL)
0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL)

Synonyms

ADR 529
ADR-529
ADR529
Cardioxan
Cardioxane
Dexrazoxane
Dexrazoxane Hydrochloride
Hydrochloride, Dexrazoxane
ICRF 187
ICRF-187
ICRF187
NSC 169780
NSC-169780
NSC169780
Razoxane, (S)-Isomer
Razoxane, (S)-Isomer, Hydrochloride
Zinecard

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.